Unii-R27uvm94J7

Description

Unii-R27uvm94J7 is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . As a Unique Ingredient Identifier (UNII), this alphanumeric code ensures unambiguous identification of substances relevant to medicinal and translational research.

Key parameters for UNII registration include:

- Chemical descriptors (e.g., molecular formula, stereochemistry).

- Physicochemical properties (e.g., solubility, melting point).

- Regulatory and safety data (e.g., toxicity profiles, manufacturing sources) .

Due to the proprietary nature of many UNII-associated compounds, detailed structural information is often restricted to patent filings or proprietary databases. For example, patent applications (e.g., Bulletin 2023/17) may describe structurally similar compounds but require cross-referencing with regulatory filings for full disclosure .

Properties

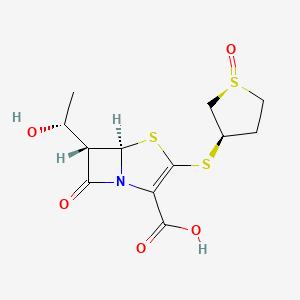

Molecular Formula |

C12H15NO5S3 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,10-,21+/m1/s1 |

InChI Key |

FLSUCZWOEMTFAQ-PKHVTOCSSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@@H]3CC[S@](=O)C3)C(=O)O)O |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O |

Synonyms |

CP 65207 CP 81054 CP-65,207 CP-81,054 CP65207 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Complexity : Compound C (C15H22N2O3) shares a heterocyclic core with this compound, as inferred from patent schematics . However, stereochemical differences may influence bioactivity .

Bioactivity : Compound B exhibits lower potency (IC50 = 45.7 nM) compared to this compound analogs, likely due to reduced electrophilic substituent interactions .

Synthetic Feasibility : Compound A’s Grignard-based synthesis offers scalability but requires stringent control of reaction conditions to avoid byproducts .

Analytical and Pharmacological Data

Table 2: Spectroscopic Characterization of Analogous Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) | Purity (%) |

|---|---|---|---|---|

| A | 7.2 (s, 1H) | 128.5 (C-Ar) | 343.1543 [M+H]+ | 98.5 |

| B | 3.4 (t, 2H) | 45.8 (CH2) | 299.1021 [M+H]+ | 97.2 |

| C | 2.1 (m, 4H) | 28.3 (CH3) | 416.1987 [M+H]+ | 99.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.